molecular formula C22H19N3O3 B1261038 cystodytin E

cystodytin E

Cat. No.: B1261038
M. Wt: 373.4 g/mol
InChI Key: KRUWAHKXRDZFIJ-KGVSQERTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cystodytin E is an alkaloid that is an enamide obtained by the formal condensation of tiglic acid with 6-(2-amino-1-hydroxyethyl)-4H-pyrido[2,3,4-kl]acridin-4-one. It is isolated from the Okinawan marine tunicate Cystodytes dellechiajei and exhibits cytotoxicity against human epidermoid carcinoma KB cells It has a role as a metabolite and an antineoplastic agent. It is an alkaloid, an enamide, an enone, an organic heterotetracyclic compound, a secondary alcohol and a secondary carboxamide. It derives from a tiglic acid.

Scientific Research Applications

Chemical Composition and Structure

Cystodytin E is one of several pyridoacridine alkaloids derived from the tunicate Cystodytes species. The chemical investigation of Cystodytes sp. led to the identification of this compound among other related compounds. The chemical structures of these compounds, including this compound, were established using a combination of physical, spectroscopic methods, and mass spectrometry (Diop et al., 2022).

Synthesis and Stereochemistry

The total synthesis of this compound, along with other marine alkaloids cystodytins, has been achieved from commercially available compounds. This synthesis involves oxidative amination-cyclization and copper(II)-catalyzed enantioselective Henry reaction, which aids in constructing a tetracyclic pyridoacridinone ring. This work has contributed to the understanding of the absolute configuration of stereogenic centers in these compounds (Jiang, Chen, & Wang, 2022).

Properties

Molecular Formula

C22H19N3O3

Molecular Weight

373.4 g/mol

IUPAC Name

(E)-N-[2-hydroxy-2-(12-oxo-8,14-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,8,10,13,15-octaen-10-yl)ethyl]-2-methylbut-2-enamide

InChI

InChI=1S/C22H19N3O3/c1-3-12(2)22(28)24-11-18(27)15-10-17(26)21-19-14(8-9-23-21)13-6-4-5-7-16(13)25-20(15)19/h3-10,18,27H,11H2,1-2H3,(H,24,28)/b12-3+

InChI Key

KRUWAHKXRDZFIJ-KGVSQERTSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)NCC(C1=CC(=O)C2=NC=CC3=C2C1=NC4=CC=CC=C34)O

Canonical SMILES

CC=C(C)C(=O)NCC(C1=CC(=O)C2=NC=CC3=C2C1=NC4=CC=CC=C34)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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